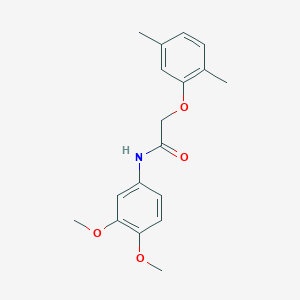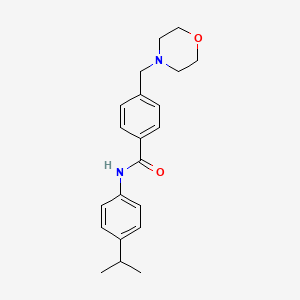
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPA belongs to the class of phenylacetamides and is synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. DPA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DPA has been found to modulate the activity of various neurotransmitters, such as dopamine and serotonin, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DPA has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). DPA has also been found to reduce the expression of COX-2, an enzyme that plays a key role in the inflammatory response. In vivo studies have shown that DPA exhibits analgesic properties and reduces pain in animal models. Additionally, DPA has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. DPA is also stable under normal laboratory conditions and can be stored for long periods of time. However, DPA also has limitations for lab experiments. It is relatively expensive and requires specialized equipment and reagents for synthesis. Additionally, DPA has low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DPA. One potential direction is the further investigation of its potential use as a novel cancer therapy. Studies could focus on optimizing the dosage and administration of DPA to maximize its anti-cancer effects. Another potential direction is the study of DPA's potential use in the treatment of neurological disorders. Studies could focus on identifying the specific neurotransmitter systems that are modulated by DPA and optimizing its use for these disorders. Additionally, further studies could focus on the mechanism of action of DPA and its potential use in other fields of scientific research.
Synthesemethoden
The synthesis of DPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 2,5-dimethylphenol in the presence of a base to form 2-(2,5-dimethylphenoxy)benzaldehyde. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form N-(2,5-dimethylphenoxy)-2-chloroacetamide. Finally, the reaction of N-(2,5-dimethylphenoxy)-2-chloroacetamide with 3,4-dimethoxyaniline in the presence of a base yields DPA.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of medicine, where it has been found to exhibit anti-inflammatory and analgesic properties. DPA has also been studied for its potential use as a novel cancer therapy, as it has been found to induce apoptosis in cancer cells. Additionally, DPA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-5-6-13(2)16(9-12)23-11-18(20)19-14-7-8-15(21-3)17(10-14)22-4/h5-10H,11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHLRFAYNBUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)



![2-fluoro-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5785517.png)



![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N-(4-fluorophenyl)-2-[(2-methyl-8-quinolinyl)thio]acetamide](/img/structure/B5785542.png)

![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)
